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UDPG sodium salt

Cat. No.: B10783560
M. Wt: 568.32 g/mol
InChI Key: GSWQPZWEMJFNOH-JZMIEXBBSA-N
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Description

Significance of UDP-glucose as a Central Glycosyl Donor and Metabolic Intermediate

Uridine (B1682114) Diphosphate (B83284) Glucose (UDPG) is universally recognized as a central glycosyl donor in biological systems. wikipedia.org The "activation" of glucose in this form is crucial because the formation of glycosidic bonds is an energetically unfavorable (endergonic) process. By linking glucose to uridine diphosphate (UDP), the cell creates a high-energy molecule poised to donate its glucose moiety. wikipedia.orgyoutube.com The cleavage of the bond between the glucose and the diphosphate is energetically favorable, driving the transfer of glucose to an acceptor molecule. This process is catalyzed by a large family of enzymes known as glycosyltransferases. wikipedia.orgwikipedia.org

This strategic role places UDPG at the heart of carbohydrate metabolism. researchgate.net It is not dedicated to a single fate but acts as a common intermediate for numerous enzymes and pathways. youtube.comyoutube.com This versatility allows the cell to efficiently channel glucose into different biosynthetic routes depending on its physiological needs, from energy storage to the construction of complex structural and signaling molecules. researchgate.netyoutube.com In mammals, UDP-glucose pyrophosphorylase (UGP) is the sole enzyme responsible for its synthesis from glucose-1-phosphate and uridine triphosphate (UTP), underscoring its essential and non-redundant position in metabolism. researchgate.net

Historical Perspectives on the Discovery and Elucidation of UDP-glucose Biochemical Roles

The understanding of UDP-glucose's function is intrinsically linked to the groundbreaking work of the Argentine biochemist Luis Federico Leloir and his colleagues in the 1950s. Prior to their research, the mechanisms underlying the biosynthesis of complex carbohydrates like glycogen (B147801) were poorly understood. Leloir's team discovered that glycosyltransferases were the key enzymes responsible for these syntheses and, crucially, that they utilized nucleotide sugars as the "activated" donors of monosaccharides. wikipedia.org

Their pivotal discovery was that UDP-glucose, and not free glucose or glucose phosphates, was the direct precursor for glycogen synthesis. This finding established the general principle of using nucleotide sugars for polysaccharide biosynthesis, a concept that proved to be universal. For this work on sugar nucleotides and their role in the biosynthesis of carbohydrates, Luis Leloir was awarded the Nobel Prize in Chemistry in 1970. His research fundamentally shifted the paradigm of carbohydrate metabolism and laid the groundwork for understanding the myriad roles of UDP-glucose.

Overview of Key Metabolic and Glycosylation Pathways Involving UDP-glucose

UDPG is a substrate in a multitude of critical pathways. Its involvement ranges from the synthesis of energy storage polymers to the creation of structural components and detoxification molecules.

Glycogen Synthesis (Glycogenesis): In animals and fungi, UDPG is the immediate donor of glucose units for the synthesis of glycogen, the primary storage form of glucose. letstalkacademy.comlibretexts.org The process begins with the enzyme UDP-glucose pyrophosphorylase, which synthesizes UDPG from glucose-1-phosphate and UTP. aklectures.comwou.edu Subsequently, the enzyme glycogen synthase transfers the glucosyl residue from UDPG to the non-reducing end of a growing glycogen chain, forming an α(1→4) glycosidic bond and releasing UDP. wikipedia.orgwikipedia.orglibretexts.org This UDP can then be re-phosphorylated to UTP, allowing the cycle to continue. youtube.com

Galactose Metabolism (The Leloir Pathway): UDPG is essential for the metabolism of galactose, a sugar commonly derived from the digestion of lactose. microbenotes.com In the Leloir pathway, galactose is first phosphorylated to galactose-1-phosphate. This product then reacts with UDP-glucose in a reaction catalyzed by galactose-1-phosphate uridylyltransferase, yielding UDP-galactose and glucose-1-phosphate. microbenotes.comwikipedia.org For galactose to be fully utilized in mainstream glucose metabolism (e.g., glycolysis or glycogenesis), the resulting UDP-galactose must be converted back to UDP-glucose. This reversible conversion is catalyzed by the enzyme UDP-glucose 4-epimerase, highlighting the direct and indispensable role of UDPG in integrating galactose into central metabolic pathways. letstalkacademy.comwikipedia.orgnih.gov

Synthesis of Other Polysaccharides and Glycoconjugates: UDPG serves as a precursor for other essential nucleotide sugars and the molecules derived from them.

UDP-Glucuronic Acid (UDP-GlcA) Production: The enzyme UDP-glucose dehydrogenase oxidizes UDP-glucose to UDP-glucuronic acid. nih.govnih.gov UDP-GlcA is a vital precursor for the synthesis of glycosaminoglycans like hyaluronan and chondroitin (B13769445) sulfate (B86663), which are major components of the extracellular matrix. nih.gov It is also the substrate for glucuronidation, a major phase II detoxification process in the liver where it is attached to toxins, drugs, and hormones to increase their water solubility and facilitate their excretion. nih.gov

Plant and Bacterial Polysaccharides: In plants, UDPG is the precursor for the synthesis of sucrose (B13894) (the main transport sugar), cellulose (B213188), and callose (key cell wall components). frontiersin.orgnih.gov In bacteria, UDPG and its derivatives are used to synthesize components of the cell envelope, such as lipopolysaccharides and capsular polysaccharides, which are often crucial for virulence. researchgate.net

Glycolipids and Glycoproteins: UDPG is the ultimate source of glucose for the glycosylation of lipids and proteins, processes that are fundamental to cell recognition, signaling, and protein stability. letstalkacademy.comfrontiersin.org

Data Tables

Table 1: Key Enzymes in UDP-Glucose Metabolism

EnzymeReaction CatalyzedPrimary Metabolic Pathway(s)
UDP-glucose pyrophosphorylase (UGP) Glucose-1-Phosphate + UTP ⇌ UDP-glucose + PPiGlycogen Synthesis, Leloir Pathway
Glycogen Synthase UDP-glucose + Glycogen(n) → UDP + Glycogen(n+1)Glycogen Synthesis
UDP-glucose 4-epimerase UDP-galactose ⇌ UDP-glucoseGalactose Metabolism (Leloir Pathway)
UDP-glucose dehydrogenase (UGDH) UDP-glucose + 2 NAD+ → UDP-glucuronic acid + 2 NADHProteoglycan Synthesis, Glucuronidation
Sucrose-phosphate synthase UDP-glucose + Fructose-6-phosphate (B1210287) → Sucrose-6-phosphate + UDPSucrose Synthesis (Plants)

Table 2: Major Metabolic Pathways Involving UDP-Glucose

PathwayRole of UDP-GlucoseKey Outcome of Pathway
Glycogenesis Direct glycosyl donor for chain elongation.Energy storage in the form of glycogen in liver and muscle. letstalkacademy.com
Galactose Metabolism (Leloir Pathway) Reactant with galactose-1-phosphate and product of UDP-galactose epimerization.Conversion of dietary galactose into glucose-1-phosphate for entry into glycolysis or glycogenesis. microbenotes.comwikipedia.org
UDP-Glucuronic Acid Synthesis Substrate for oxidation by UDP-glucose dehydrogenase.Production of precursors for glycosaminoglycans and substrates for detoxification (glucuronidation). nih.govnih.gov
Sucrose Synthesis (in plants) Glycosyl donor that reacts with fructose-6-phosphate.Synthesis of sucrose for transport of energy and carbon throughout the plant. libretexts.orgnih.gov
Cellulose Synthesis (in plants) Precursor for the synthesis of cellulose microfibrils.Formation of the primary structural component of plant cell walls. frontiersin.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26N2O17P2 B10783560 UDPG sodium salt

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H26N2O17P2

Molecular Weight

568.32 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C15H26N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h5-6,8-14,18,20-24H,1-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1

InChI Key

GSWQPZWEMJFNOH-JZMIEXBBSA-N

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O

Origin of Product

United States

Roles of Udp Glucose As a Glycosyl Donor in Complex Carbohydrate Synthesis

Glycogen (B147801) Synthesis

Glycogen, the primary storage polysaccharide in animals and fungi, is a highly branched polymer of glucose. The synthesis of glycogen, or glycogenesis, is a vital process for maintaining glucose homeostasis, and UDP-glucose is at the heart of this pathway. numberanalytics.com

Glycogen Synthase Mechanism and UDP-glucose Utilization

The central enzyme in the elongation of glycogen chains is glycogen synthase. wikipedia.org This enzyme catalyzes the transfer of a glucosyl residue from UDP-glucose to the non-reducing end of a pre-existing glycogen chain, forming an α(1→4) glycosidic bond. wikipedia.orggpnotebook.com The reaction can be summarized as follows:

UDP-glucose + (glucose)n → UDP + (glucose)n+1 wikipedia.org

The utilization of UDP-glucose is a critical step that renders the addition of glucose energetically favorable. libretexts.org The formation of UDP-glucose itself is catalyzed by UDP-glucose pyrophosphorylase, which combines glucose-1-phosphate and uridine (B1682114) triphosphate (UTP). libretexts.orgwou.edu The subsequent hydrolysis of the released pyrophosphate (PPi) drives this reaction forward, ensuring a steady supply of activated glucose for glycogen synthesis. libretexts.orgaklectures.com

The mechanism of glycogen synthase involves the deprotonation of the 4'-hydroxyl group on the terminal glucose of the glycogen chain, which then acts as a nucleophile, attacking the anomeric carbon of the glucose moiety of UDP-glucose. wou.edu This results in the transfer of the glucose unit and the release of UDP. wou.edu It is important to note that glycogen synthase can only elongate existing chains and requires a primer, which is synthesized by the protein glycogenin. libretexts.orgresearchgate.net Glycogenin initiates glycogen synthesis by attaching the first few glucose units to itself, using UDP-glucose as the donor. libretexts.orgwou.eduresearchgate.net

Key Enzymes in Glycogen Synthesis and their Substrates
EnzymeSubstratesProductFunction
UDP-glucose PyrophosphorylaseGlucose-1-phosphate, UTPUDP-glucose, PPiActivation of glucose for glycogen synthesis. libretexts.orgwou.edu
GlycogeninUDP-glucose, GlycogeninGlucosylated Glycogenin (primer)Initiation of new glycogen molecules. libretexts.orgwou.eduresearchgate.net
Glycogen SynthaseUDP-glucose, (glucose)n(glucose)n+1, UDPElongation of glycogen chains via α(1→4) linkages. wikipedia.orggpnotebook.com

Regulatory Aspects of Glycogen Biogenesis by UDP-glucose Levels

A key allosteric regulator of glycogen synthase is glucose-6-phosphate (G6P). numberanalytics.comresearchgate.netnih.gov High levels of G6P, which can be readily converted to glucose-1-phosphate, signal a state of glucose abundance and allosterically activate glycogen synthase, thereby increasing its affinity for UDP-glucose. numberanalytics.comresearchgate.net This ensures that when glucose is plentiful, it is efficiently stored as glycogen. Conversely, when UDP-glucose or G6P levels are low, the activity of glycogen synthase is diminished, slowing down glycogen synthesis. nih.gov

Starch Synthesis in Plants and Algae

Starch, the primary storage polysaccharide in plants and algae, is composed of two types of glucose polymers: amylose (B160209) (linear α-1,4-glucan) and amylopectin (B1267705) (branched α-1,4- and α-1,6-glucan). While UDP-glucose is a central metabolite in plant carbohydrate metabolism, the direct precursor for starch synthesis is generally considered to be ADP-glucose (adenosine diphosphate (B83284) glucose). publish.csiro.aupnas.org

However, UDP-glucose plays an indirect but essential role. In some plant tissues, the enzyme sucrose (B13894) synthase can catalyze the breakdown of sucrose in the presence of UDP to produce UDP-glucose and fructose. researchgate.net This UDP-glucose can then be converted to glucose-1-phosphate, which is a substrate for ADP-glucose pyrophosphorylase, the enzyme that synthesizes ADP-glucose. publish.csiro.au Although the direct donor for starch synthase is ADP-glucose, the metabolic pathways that supply the precursors for its synthesis are interconnected with UDP-glucose metabolism. publish.csiro.aunih.gov

Trehalose (B1683222) Metabolism

Trehalose is a non-reducing disaccharide of glucose that plays a crucial role in stress protection in a wide variety of organisms, including bacteria, fungi, invertebrates, and plants. researchgate.net

Trehalose Synthase Pathway and UDP-glucose Involvement

The most common pathway for trehalose biosynthesis involves two key enzymatic steps, both of which are dependent on UDP-glucose. oup.comfrontiersin.org The first step is the synthesis of trehalose-6-phosphate (B3052756) from UDP-glucose and glucose-6-phosphate, a reaction catalyzed by trehalose-6-phosphate synthase (TPS). oup.comnih.gov

UDP-glucose + Glucose-6-phosphate → Trehalose-6-phosphate + UDP nih.gov

In the second step, trehalose-6-phosphate is dephosphorylated by trehalose-6-phosphate phosphatase (TPP) to yield trehalose and inorganic phosphate (B84403). oup.com Therefore, UDP-glucose serves as the essential glycosyl donor for the formation of the trehalose backbone. oup.comnih.gov

Enzymatic Steps in Trehalose Biosynthesis
StepEnzymeReactionRole of UDP-glucose
1Trehalose-6-phosphate synthase (TPS)UDP-glucose + Glucose-6-phosphate → Trehalose-6-phosphate + UDPProvides the initial glucose unit for trehalose synthesis. oup.comnih.gov
2Trehalose-6-phosphate phosphatase (TPP)Trehalose-6-phosphate → Trehalose + PiNot directly involved, but acts on the product of the UDP-glucose-dependent reaction. oup.com

Plant Cell Wall Biosynthesis

The plant cell wall is a complex and dynamic structure composed primarily of polysaccharides, including cellulose (B213188), hemicelluloses, and pectins. UDP-glucose is a cornerstone of cell wall biosynthesis, serving as the direct or indirect precursor for many of its components. nih.govnih.gov

Cellulose, the most abundant organic polymer on Earth, is a linear chain of β(1→4)-linked glucose residues. wikipedia.org The synthesis of cellulose is carried out by cellulose synthase complexes located in the plasma membrane, which utilize UDP-glucose as the direct substrate to polymerize the glucan chains. wikipedia.orgnih.govbiocyclopedia.com

Cellulose Synthesis: Cellulose Synthase Complexes and UDP-glucose

Cellulose, a linear polymer of β(1→4)-linked D-glucose units, is the most abundant biopolymer on Earth and the primary structural component of plant cell walls. wikipedia.orgpnas.org The direct precursor for cellulose biosynthesis in plants and bacteria is UDP-glucose. biocyclopedia.comnih.gov The polymerization is catalyzed by large, membrane-embedded enzyme assemblies called cellulose synthase complexes (CSCs). nih.gov

In plants, these complexes are visible as hexagonal, rosette-shaped structures in the plasma membrane. wikipedia.org Each rosette terminal complex (RTC) is believed to contain multiple cellulose synthase (CesA) protein subunits. wikipedia.orgpnas.org These CesA proteins, belonging to the glycosyltransferase family 2 (GT2), utilize UDP-glucose from the cytoplasm to synthesize individual glucan chains. wikipedia.orgnih.gov The process involves the transfer of glucose from UDP-glucose to the growing chain, with the release of UDP. wikipedia.org The growing cellulose chains are simultaneously extruded into the extracellular space, where they self-assemble into crystalline microfibrils that provide strength and rigidity to the cell wall. wikipedia.orgtandfonline.com

The rate of cellulose synthesis is tightly regulated and influenced by various factors, including the availability of its substrate, UDP-glucose. nih.gov While it was long hypothesized that sucrose synthase (SUS) directly channels UDP-glucose to the CSCs, recent studies in Arabidopsis suggest that alternative UDP-glucose biosynthesis pathways can sufficiently supply the substrate for cellulose synthesis. nih.gov In bacteria such as Gluconacetobacter hansenii, a homologous cellulose synthase (BcsA) also uses UDP-glucose to produce cellulose, often in the form of highly crystalline ribbons. wikipedia.orgplos.org

Table 1: Key Components in Cellulose Biosynthesis | Component | Description | Organism(s) | Source(s) | | :--- | :--- | :--- | :--- | | Substrate | Uridine Diphosphate Glucose (UDP-glucose) | The universal glucose donor for cellulose synthesis. | Plants, Bacteria | biocyclopedia.comnih.gov | | Enzyme Complex | Cellulose Synthase Complex (CSC) or Rosette Terminal Complex (RTC) | A multi-subunit enzyme complex embedded in the plasma membrane that synthesizes cellulose chains. | Plants | wikipedia.orgnih.gov | | Catalytic Subunit | Cellulose Synthase (CesA/BcsA) | The core enzymatic protein that catalyzes the transfer of glucose from UDP-glucose to the growing glucan chain. | Plants, Bacteria | wikipedia.orgpnas.org | | Product | Cellulose (β(1→4)-glucan) | A linear polysaccharide that forms microfibrils, providing structural support to cell walls. | Plants, Bacteria | wikipedia.orgwikipedia.org |

Hemicellulose Biosynthesis (e.g., Xyloglucans, Glucuronoxylans, Glucomannans)

Hemicelluloses are a diverse group of polysaccharides that cross-link cellulose microfibrils in the plant cell wall, forming a complex and resilient network. researchgate.net UDP-glucose is the foundational molecule for the synthesis of the monosaccharide units that constitute most hemicelluloses. frontiersin.orgnih.gov It serves not only as a direct glucose donor but also as the precursor for other essential nucleotide sugars through various enzymatic modifications. researchgate.netnih.gov

Xyloglucans : The most abundant hemicellulose in the primary cell walls of dicots consists of a β-(1→4)-glucan backbone, identical to that of cellulose, which is decorated with xylose side chains. frontiersin.org The glucan backbone is synthesized by cellulose synthase-like C (CSLC) enzymes, which use UDP-glucose as the substrate. frontiersin.orgacs.org The xylose units are derived from UDP-xylose, which is synthesized from UDP-glucose via the action of UDP-glucose dehydrogenase and UDP-xylose synthase. nih.govfrontiersin.org In vitro studies using particulate fractions from soybean cells have demonstrated that xyloglucan (B1166014) is synthesized from both UDP-glucose and UDP-xylose. oup.com Pulse-chase experiments have further shown that a low molecular weight product formed from UDP-glucose alone acts as a precursor for the larger xyloglucan polymer formed when UDP-xylose is also present. nih.gov

Glucuronoxylans : A major hemicellulose in the secondary cell walls of dicots and the cell walls of grasses, glucuronoxylans have a backbone of β-(1→4)-linked xylose residues. This backbone is synthesized from UDP-xylose. acs.org The glucuronic acid side chains are derived from UDP-glucuronic acid (UDP-GlcA), which is produced by the NAD+-dependent oxidation of UDP-glucose, a reaction catalyzed by UDP-glucose dehydrogenase. nih.govnih.gov

Glucomannans : These hemicelluloses are composed of a backbone of randomly arranged β-(1→4)-linked glucose and mannose residues. While the mannose residues are derived from GDP-mannose, the glucose units are incorporated from UDP-glucose. biocyclopedia.com Certain cellulose synthase-like proteins (CslA) have been identified as glucomannan (B13761562) synthases, capable of using both GDP-mannose and UDP-glucose (or GDP-glucose in some historical contexts) as substrates to produce the glucomannan polymer. biocyclopedia.com

Pectin (B1162225) Biosynthesis (e.g., Homogalacturonan, Rhamnogalacturonans)

Pectins are a family of complex acidic polysaccharides rich in galacturonic acid, forming a gel-like matrix in the primary cell wall of plants. nih.gov UDP-glucose is the ultimate precursor for the main building blocks of the two major pectic polysaccharides, homogalacturonan and rhamnogalacturonan. frontiersin.orgnih.gov

Homogalacturonan (HG) : This is the most abundant pectic polysaccharide, consisting of a linear chain of α-(1→4)-linked D-galacturonic acid residues. The direct donor for this synthesis is UDP-galacturonic acid (UDP-GalA). nih.gov UDP-GalA is primarily synthesized via the de novo pathway, which starts with UDP-glucose. UDP-glucose is first oxidized to UDP-glucuronic acid (UDP-GlcA) by UDP-glucose dehydrogenase. Subsequently, a UDP-glucuronic acid 4-epimerase converts UDP-GlcA to UDP-GalA. nih.gov

Rhamnogalacturonans (RG-I and RG-II) : These pectins have more complex structures. Rhamnogalacturonan-I (RG-I) features a backbone of alternating rhamnose and galacturonic acid residues. The galacturonic acid units are derived from UDP-GalA, which originates from UDP-glucose. nih.gov The rhamnose units are supplied by UDP-rhamnose, which is also synthesized from UDP-glucose in a multi-step enzymatic process. nih.gov The intricate side chains of RG-I and the highly complex structure of RG-II are built from a variety of monosaccharides, many of which are derived from UDP-glucose via interconversion pathways. frontiersin.orgnih.gov

Table 2: Role of UDP-Glucose in Hemicellulose and Pectin Precursor Synthesis

Polysaccharide Key Monomer(s) Nucleotide Sugar Donor(s) Origin from UDP-Glucose Source(s)
Xyloglucan Glucose, Xylose UDP-glucose, UDP-xylose Direct (glucose); Indirect (xylose via UDP-xylose) frontiersin.orgoup.com
Glucuronoxylan Xylose, Glucuronic Acid UDP-xylose, UDP-glucuronic acid Indirect (both monomers are derived from UDP-glucose) acs.orgnih.gov
Glucomannan Glucose, Mannose UDP-glucose, GDP-mannose Direct (glucose) biocyclopedia.com
Homogalacturonan Galacturonic Acid UDP-galacturonic acid Indirect (derived from UDP-glucose via UDP-GlcA) nih.gov
Rhamnogalacturonan-I Rhamnose, Galacturonic Acid UDP-rhamnose, UDP-galacturonic acid Indirect (both monomers are derived from UDP-glucose) nih.gov

Fungal Cell Wall Synthesis (e.g., Chitin (B13524) Precursors)

The fungal cell wall is a dynamic structure essential for cell integrity, composed primarily of polysaccharides like chitin and β-glucans. nih.gov UDP-glucose is a critical substrate for the synthesis of the major structural component, β-glucan. nih.govnih.gov

The inner layer of the fungal cell wall is a scaffold of β-(1,3)-glucan, often with β-(1,6) branches. nih.gov The linear β-(1,3)-glucan chains are synthesized at the plasma membrane by a glucan synthase complex. nih.gov This enzyme complex uses UDP-glucose as the direct substrate, extruding the growing glucan chain into the cell wall space. nih.govnih.gov In pathogenic fungi like Candida albicans and Aspergillus fumigatus, this process is a key determinant of cell wall structure and viability. nih.gov In some fungi, such as Aspergillus nidulans, UDP-glucose also serves as the substrate for the synthesis of α-1,3-glucan, another important cell wall polysaccharide. mdpi.com

While chitin, a polymer of N-acetylglucosamine (GlcNAc), is synthesized from UDP-N-acetylglucosamine, the metabolic pathways that produce this precursor are intrinsically linked to glucose metabolism. nih.govmdpi.com The synthesis of UDP-GlcNAc begins with fructose-6-phosphate (B1210287), an intermediate of glycolysis, which is directly related to glucose pools within the cell that can be influenced by UDP-glucose metabolism. mdpi.com

Bacterial Cell Envelope Component Synthesis

UDP-glucose is a key intermediate in the biosynthesis of several crucial components of the bacterial cell envelope, which protects the bacterium from its environment. libretexts.org

Peptidoglycan and Lipopolysaccharide (LPS) Biosynthesis

Peptidoglycan : This polymer forms a mesh-like layer outside the plasma membrane of most bacteria and is essential for maintaining cell shape and integrity. nih.gov The biosynthesis of peptidoglycan precursors begins in the cytoplasm with the formation of UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govoup.com UDP-GlcNAc is a shared precursor for both peptidoglycan and lipopolysaccharide synthesis in Gram-negative bacteria. nih.gov It is synthesized from fructose-6-phosphate, l-glutamine, and UTP through the sequential action of several enzymes. nih.gov UDP-GlcNAc is then converted to UDP-MurNAc, marking the first committed step of peptidoglycan synthesis. oup.com The MurG transferase later uses UDP-GlcNAc directly to form Lipid II, the final monomeric precursor that is polymerized in the periplasm. oup.com

Lipopolysaccharide (LPS) : A major component of the outer membrane of Gram-negative bacteria, LPS consists of Lipid A, a core oligosaccharide, and an O-antigen. UDP-glucose is a direct glycosyl donor for the synthesis of the core oligosaccharide. libretexts.orgnih.gov For example, in E. coli and Salmonella, the synthesis of the outer core begins with the transfer of a glucose molecule from UDP-glucose to a heptose residue of the inner core. nih.gov This reaction is mediated by the glycosyltransferase WaaG. nih.gov Subsequent glucose and galactose residues are also added from their respective UDP-sugar donors to extend the core structure. nih.gov

Capsular Polysaccharides and Membrane-Derived Oligosaccharides

Capsular Polysaccharides (CPS) : Many pathogenic bacteria produce an outer capsule layer composed of polysaccharides, which serves as a key virulence factor by protecting the bacterium from the host's immune system. libretexts.orgacs.org UDP-glucose is a central precursor in the synthesis of these capsular polysaccharides. In many cases, it is first converted to other nucleotide sugars. For instance, in the pathogenic fungus Cryptococcus neoformans and the bacterium Campylobacter jejuni, UDP-glucose is oxidized to UDP-glucuronic acid (UDP-GlcA) by UDP-glucose dehydrogenase. nih.govnih.govacs.org This UDP-GlcA is then incorporated into the capsule. nih.gov In C. jejuni, the glucuronic acid moiety is further amidated, and the enzymes for this entire pathway are encoded within the CPS biosynthetic gene cluster. acs.orgacs.org

Membrane-Derived Oligosaccharides (MDOs) : In Escherichia coli, MDOs are a family of glucose-containing oligosaccharides located in the periplasmic space. Studies involving mutant strains and isotope tracing have conclusively identified UDP-glucose as an essential intermediate in their biosynthesis. nih.gov Mutants unable to synthesize UDP-glucose lack significant amounts of MDOs. nih.gov Furthermore, pulse-chase experiments demonstrated the direct conversion of radiolabeled UDP-glucose into higher molecular weight MDOs. nih.gov Metabolic engineering strategies aimed at overexpressing enzymes in the UDP-glucose synthesis pathway have been shown to successfully increase the flux towards UDP-sugar and oligosaccharide synthesis in E. coli. nih.govresearchgate.net

Glycosylation Processes Mediated by Udp Glucose in Eukaryotic Systems

Proteoglycan and Glycosaminoglycan Synthesis

Proteoglycans (PGs) and glycosaminoglycans (GAGs) are essential components of the extracellular matrix (ECM), playing critical roles in tissue structure, cell signaling, and developmental processes researchgate.netnih.govoncotarget.comontosight.aiontosight.aiosti.govnih.govnih.gov. The biosynthesis of these complex macromolecules relies heavily on nucleotide sugars, with UDP-glucose serving as a foundational precursor. Through enzymatic conversions, UDP-glucose is transformed into other essential sugar donors, such as UDP-glucuronic acid (UDP-GlcUA) and UDP-galactose (UDP-Gal), which are subsequently utilized by specific glycosyltransferases to build the intricate GAG chains nih.govnih.gov.

Initiation and Elongation of Glycosaminoglycan Chains

The synthesis of GAGs, including hyaluronic acid, chondroitin (B13769445) sulfate (B86663), dermatan sulfate, and heparan sulfate, involves a stepwise addition of sugar residues. UDP-glucose is instrumental in this process, primarily through its conversion to UDP-glucuronic acid (UDP-GlcUA) by UDP-glucose dehydrogenase (UGDH) researchgate.netnih.govoncotarget.comontosight.aiontosight.aiosti.govnih.govnih.gov. UDP-GlcUA is a critical precursor that can be further decarboxylated to UDP-xylose, which is essential for initiating the GAG chain by attaching to the core protein nih.govnih.gov. Additionally, UDP-glucose can be epimerized to UDP-galactose by UDP-glucose 4-epimerase (GALE), providing galactose units for both the initiation and elongation phases of GAG synthesis nih.gov. UDP-glucose itself can also directly donate glucose residues during the elongation of certain GAG chains bocsci.comwikipedia.org.

Data Table 1: UDP-Glucose Derived Precursors in Glycosaminoglycan Synthesis

Enzyme/ProcessUDP-Sugar Donor Derived from UDP-GlucoseGlycosaminoglycan ComponentRole in GAG SynthesisReferences
UDP-glucose dehydrogenase (UGDH)UDP-Glucuronic Acid (UDP-GlcUA)Glucuronic Acid (GlcUA)Precursor for GAGs researchgate.netnih.govoncotarget.comontosight.aiontosight.aiosti.govnih.govnih.gov
UDP-glucose dehydrogenase (UGDH)UDP-Glucuronic Acid (UDP-GlcUA)UDP-Xylose (via decarboxylation)Initiation of GAGs nih.govnih.gov
UDP-glucose 4-epimerase (GALE)UDP-Galactose (UDP-Gal)GalactoseGAG chain elongation nih.gov
Glycosyltransferases (various)UDP-GlucoseGlucoseGAG chain elongation bocsci.comwikipedia.org

Role of UDP-glucose in Linkage Region Assembly

The synthesis of many GAGs, such as chondroitin sulfate and heparan sulfate, begins with the formation of a characteristic tetrasaccharide linkage region on a core protein. This region typically consists of xylose, two galactose residues, and a glucuronic acid residue (Xyl-Gal-Gal-GlcUA) wikipathways.org. UDP-glucose plays a pivotal role in assembling this crucial primer. It serves as the precursor for the galactose units, either directly or via conversion to UDP-galactose nih.gov. Furthermore, UDP-glucose is converted to UDP-glucuronic acid by UGDH researchgate.netnih.govoncotarget.comontosight.aiontosight.aiosti.govnih.govnih.gov, which is then utilized to incorporate glucuronic acid into the linkage region. Subsequently, UDP-glucuronic acid can be decarboxylated to UDP-xylose, providing the initial xylose residue nih.govnih.gov.

Glycosylation of Secondary Metabolites

UDP-glucose is a principal glycosyl donor for the modification of a vast array of secondary metabolites in plants and other organisms. Glycosylation of these compounds often enhances their water solubility, stability, and bioavailability, thereby influencing their biological functions, including defense mechanisms and signaling pathways frontiersin.orgbiorxiv.org.

Flavonoids : Flavonoids are a diverse group of plant secondary metabolites known for their antioxidant and various health-promoting properties. Their glycosylated forms are often more stable and soluble than their aglycone counterparts frontiersin.orgbiorxiv.org. UDP-glucose is the primary sugar donor for flavonoid glycosylation, mediated by a large family of UDP-dependent glycosyltransferases (UGTs), including specific flavonoid 3-O-glycosyltransferases (UF3GTs) frontiersin.orgbiorxiv.orgfrontiersin.orgnih.govwikipedia.orgfrontiersin.orggenome.jpresearchgate.netacs.orguniprot.orgmdpi.com. These enzymes transfer a glucose moiety from UDP-glucose to specific hydroxyl groups on the flavonoid structure, such as the 3-O or 7-O positions. For example, UDP-glucose is utilized in the synthesis of quercetin (B1663063) 3-O-glucoside, kaempferol (B1673270) 3-O-glucoside, and cyanidin (B77932) 3-O-glucoside frontiersin.orgnih.govwikipedia.orgfrontiersin.orggenome.jpresearchgate.net.

Glucosinolates : Glucosinolates are sulfur-containing compounds found predominantly in plants of the order Brassicales, known for their characteristic pungent flavors and potential health benefits. Glycosylation of glucosinolates, catalyzed by glucosinolate O-glucosyltransferases, involves the transfer of a glucose residue from UDP-glucose, contributing to their stability and biological activity biorxiv.orgportlandpress.comfrontiersin.orgnih.gov.

Data Table 2: UDP-Glucose in Glycosylation of Secondary Metabolites

Metabolite ClassSpecific Metabolite ExampleEnzyme Class/Specific EnzymeRole of UDP-GlucoseReferences
FlavonoidsQuercetinUDP-glucose:flavonoid 3-O-glycosyltransferase (UF3GT) frontiersin.orgwikipedia.org, Flavonoid 3-O-glucosyltransferase (e.g., VvGT1 nih.govresearchgate.net)Donates glucose moiety to the 3-O position of quercetin. frontiersin.orgnih.govwikipedia.orgfrontiersin.orggenome.jpresearchgate.net
FlavonoidsKaempferolUDP-glucose:flavonoid 3-O-glycosyltransferase (UF3GT) frontiersin.orgwikipedia.org, Flavonoid 3-O-glucosyltransferase (e.g., VvGT1 nih.govresearchgate.net)Donates glucose moiety to the 3-O position of kaempferol. frontiersin.orgnih.govwikipedia.orgfrontiersin.orggenome.jpresearchgate.net
FlavonoidsCyanidinUDP-glucose:flavonoid 3-O-glycosyltransferase (UF3GT) frontiersin.orgnih.govresearchgate.netDonates glucose moiety to the 3-O position of cyanidin, forming cyanidin 3-O-glucoside. frontiersin.orgnih.govfrontiersin.orgresearchgate.net
FlavonoidsApigeninUDP-glucose:flavonoid 3-O-glycosyltransferase (e.g., TcCGT1 acs.org)Donates glucose moiety to form vitexin. acs.org
FlavonoidsLuteolinUDP-glucose:flavonoid 3-O-glycosyltransferase (e.g., TcCGT1 acs.org)Donates glucose moiety to form orientin. acs.org
FlavonoidsNaringeninUDP-glucosyltransferase (e.g., CsUGT76F1 frontiersin.org)Glucosylation at 3- and/or 7-hydroxyl sites. frontiersin.orguniprot.org
FlavonoidsQuercetin 7-O-glucosideUGT73B2 uniprot.orgGlucosylation at the C-7 position. uniprot.org
GlucosinolatesVariousGlucosinolate O-glucosyltransferasesDonates glucose moiety to the glucosinolate structure. biorxiv.orgportlandpress.comfrontiersin.orgnih.gov

Compound List:

UDPG sodium salt (Uridine 5'-diphosphoglucose disodium (B8443419) salt)

UDP-glucose (Uridine 5'-diphosphoglucose)

UDP-glucuronic acid (UDP-GlcUA)

UDP-galactose (UDP-Gal)

UDP-xylose

Quercetin

Kaempferol

Cyanidin

Apigenin

Luteolin

Naringenin

Vitexin

Orientin

Quercetin 3-O-glucoside

Kaempferol 3-O-glucoside

Cyanidin 3-O-glucoside

Quercetin 7-O-glucoside

Flavonoids

Glucosinolates

Glycosaminoglycans (GAGs)

Proteoglycans (PGs)

Enzymology and Structural Biology of Udp Glucose Interacting Enzymes

UDP-glucose Pyrophosphorylase (UGPase)

UDP-glucose pyrophosphorylase (UGPase; EC 2.7.7.9) is a vital enzyme that catalyzes the reversible formation of UDP-glucose and pyrophosphate (PPi) from UTP and glucose-1-phosphate (Glc-1-P). nih.govnih.gov This reaction is a critical step in the production of UDP-glucose, which is an essential precursor for various glycosylation reactions in all living organisms. nih.govresearchgate.net In plants, for instance, UGPase plays a key role in sucrose (B13894) biosynthesis and the formation of cell wall components. nih.gov In bacteria, the product of UGPase, UDP-glucose, is indispensable for the biosynthesis of virulence factors like lipopolysaccharides and capsular polysaccharides. nih.govresearchgate.net

The catalytic reaction of UGPase is a freely reversible process, utilizing glucose-1-phosphate and UTP to produce UDP-glucose and pyrophosphate. mdpi.com The mechanism is generally an ordered sequential Bi Bi mechanism, where the substrates bind in a specific order and the products are released in a defined sequence. nih.govresearchgate.net Isothermal titration calorimetry analyses have shown that the binding of substrates is enhanced by the presence of a divalent metal ion, typically Mg²⁺. nih.govresearchgate.net

The reaction proceeds through a direct nucleophilic attack of the phosphate (B84403) group of glucose-1-phosphate on the α-phosphate of UTP. researchgate.netyoutube.com This results in the formation of UDP-glucose and the release of pyrophosphate. youtube.com The cleavage of the released pyrophosphate by inorganic pyrophosphatase helps to drive the reaction in the forward direction towards UDP-glucose synthesis. youtube.com

Kinetic studies have revealed the importance of specific amino acid residues and cofactors. For instance, in Helicobacter pylori UGPase, a magnesium ion is coordinated by an aspartate residue (Asp130) and oxygen atoms of the phosphoryl groups, playing a key role in the enzyme's catalytic activity. nih.govresearchgate.net Mutational analyses have confirmed the critical role of such residues in catalysis. researchgate.net The enzyme's activity is also influenced by the concentration of free magnesium ions, which are required for the reverse reaction where MgPPi acts as the true substrate. mdpi.com

Kinetic ParameterOrganism/EnzymeValueConditions
Apparent Km for Mg²⁺ (reverse reaction)Barley UGPase0.13 mMVaried concentrations of MgPPi
Apparent Km for MgPPi (reverse reaction)Barley UGPase0.06 mMVaried concentrations of MgPPi
Ki for Fosetyl-Al (vs. PPi)Barley UGPase0.15 mM---

Oligomerization, the assembly of multiple protein subunits, is a key regulatory mechanism for UGPase activity. nih.govnih.gov The oligomeric state of UGPase can vary between different organisms. For example, human UGPase is active as an octamer, and this octamerization is essential for its enzymatic function. nih.govwikipedia.org In contrast, some plant UGPases, like the one from barley, are active in their monomeric form and readily form oligomers, suggesting that oligomerization might be a form of regulation. wikipedia.org The transition between monomeric and oligomeric states can be influenced by factors such as redox modifications. nih.gov

Allosteric regulation, where the binding of a molecule at one site affects the protein's activity at another site, also plays a role in controlling UGPase function. acs.org Structural changes along the enzymatic cycle, including substrate binding and product release, are linked to allosteric control of the chemical reaction in the active site. acs.org In plants, post-translational modifications like phosphorylation and N-glycosylation can also modulate UGPase activity and its oligomeric state in response to environmental cues such as cold stress. nih.govwikipedia.org

The three-dimensional structures of UGPase from various organisms have been determined using techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM), providing detailed insights into its function. researchgate.netasm.orgnih.gov These studies have revealed that UGPase typically possesses a conserved structural fold.

Crystal structures of UGPase from Helicobacter pylori have been resolved in both its apo (unbound) form and in a complex with UDP-glucose and Mg²⁺ at resolutions of 2.9 Å and 2.3 Å, respectively. nih.govresearchgate.net These structures show that the enzyme is a homotetramer with the active site located in a deep pocket within each subunit. nih.govresearchgate.net

More recently, the cryo-EM structure of the native UGPase from the fungus Aspergillus nidulans revealed an octameric architecture. asm.org This study highlighted significant conformational variability between the C-terminal oligomerization domain and the central catalytic domain of the individual protomers, suggesting a dynamic regulation of its activity. asm.org The active site and oligomerization interfaces are highly conserved regions. asm.org

OrganismMethodQuaternary StructureResolutionPDB ID (Example)
Helicobacter pyloriX-ray CrystallographyHomotetramer2.3 Å (ligand-bound)2Z9S
Aspergillus nidulansCryo-EMOctamer3.5 Å (locally refined subunit)7Z3R
Escherichia coliX-ray Crystallography---1.9 Å1Z90

Glycosyltransferases (UGTs) Utilizing UDP-glucose

Glycosyltransferases (GTs, EC 2.4.x.y) are a large and diverse family of enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as UDP-glucose, to a specific acceptor molecule. oup.comwikipedia.org This process, known as glycosylation, is fundamental for the synthesis of oligosaccharides, polysaccharides, and glycoconjugates. oup.comnih.gov UGTs that utilize UDP-glucose are involved in a vast array of biological processes, including the biosynthesis of cellulose (B213188) in plants and the detoxification of small molecules. nih.govmdpi.com

Glycosyltransferases catalyze the formation of a glycosidic bond with either inversion or retention of the stereochemistry at the anomeric carbon of the donor sugar. nih.govcazypedia.org

Inverting Glycosyltransferases : These enzymes utilize a direct displacement SN2-like mechanism. nih.govresearchgate.net An acceptor hydroxyl group attacks the anomeric carbon of UDP-glucose from one side, while the UDP leaving group departs from the opposite side, resulting in an inversion of the stereochemical configuration. nih.gov This reaction is often facilitated by a general base catalyst within the enzyme's active site. cazypedia.org

Retaining Glycosyltransferases : The mechanism for retaining glycosyltransferases is less definitively established but is thought to involve a double displacement reaction. oup.comcazypedia.org This proposed mechanism involves a nucleophilic residue from the enzyme attacking the donor sugar, forming a covalent glycosyl-enzyme intermediate with an inversion of stereochemistry. cazypedia.org A subsequent nucleophilic attack by the acceptor molecule on this intermediate results in a second inversion, leading to a net retention of the original stereochemistry. cazypedia.org

The three-dimensional structures of numerous glycosyltransferases have been determined, revealing two major structural folds, termed GT-A and GT-B, as well as a more recently identified third fold. oup.comresearchgate.net

GT-A Fold : This fold consists of a single Rossmann-like domain and typically contains a conserved DxD motif. nih.govresearchgate.net This motif is involved in coordinating a divalent cation, such as Mn²⁺ or Mg²⁺, which in turn coordinates the phosphate groups of the UDP-glucose donor substrate. nih.govresearchgate.net

GT-B Fold : This fold is characterized by two separate Rossmann-like domains. The binding sites for the donor and acceptor substrates are located in a cleft between these two domains.

The specificity of glycosyltransferases for both the UDP-glucose donor and the acceptor substrate is determined by the precise architecture of their active sites. oup.comresearchgate.net Subtle differences in the amino acid residues lining the active site can lead to dramatic changes in substrate preference. For example, the human blood group A and B transferases differ by only four amino acids, yet they utilize different UDP-sugar donors. oup.com Structural studies of GTs in complex with their substrates have revealed induced-fit binding mechanisms, where the enzyme undergoes conformational changes upon substrate binding to achieve optimal positioning for catalysis. researchgate.net

Classification and Diversity of Glycosyltransferase Families

Glycosyltransferases (GTs) are a ubiquitous and diverse group of enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as UDP-glucose, to an acceptor molecule. cazy.org This process, known as glycosylation, is fundamental to the biosynthesis of disaccharides, oligosaccharides, and polysaccharides. cazy.org The Carbohydrate-Active enZymes (CAZy) database provides a robust classification system for GTs based on amino acid sequence similarities, which groups these enzymes into families. cazy.orgwikipedia.org This sequence-based classification is powerful because it reflects the structural and mechanistic features of the enzymes, often more so than substrate specificity alone. nih.gov

The GT families are incredibly diverse, with over 118 families identified to date. nih.gov Many of these families contain enzymes that utilize UDP-glucose as the primary glycosyl donor. cazypedia.org Family 1 Glycosyltransferases (GT1), often referred to as UDP-dependent glycosyltransferases (UGTs), are particularly prominent and widespread in plants, where they play crucial roles in the biosynthesis of secondary metabolites like flavonoids and in detoxifying xenobiotics. cazypedia.orgnih.gov In plants, UGTs are characterized by a conserved 44-amino acid sequence near the C-terminus known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is critical for binding the UDP-sugar donor. frontiersin.orgfrontiersin.org

The diversity within GT families is notable; enzymes within the same family can exhibit specificity for different acceptor molecules, leading to a vast array of glycosylated products. cazy.org For example, different UGTs within the GT1 family can glycosylate various positions on flavonoid rings, contributing to the chemical diversity of these compounds. nih.gov Other significant GT families that utilize UDP-glucose include those involved in the synthesis of essential structural polysaccharides. For instance, Cellulose Synthases belong to the GT2 family and are responsible for polymerizing glucose from UDP-glucose into long β-1,4-glucan chains, the primary component of plant cell walls. nih.govwikipedia.org Glycogen (B147801) Synthase, which catalyzes the formation of α-1,4-glycosidic bonds in glycogen, is classified under the GT3 (mammals and yeast) and GT5 (bacteria and plants) families. wikipedia.orgesrf.fr Sucrose Synthase, a key enzyme in plant carbon metabolism, is part of the GT4 family. researchgate.net

This classification system helps to rationalize the structural and mechanistic properties of these enzymes and aids in the functional prediction of newly discovered GT-related gene sequences. researchgate.net

GT FamilyKey Enzyme(s)FunctionPrimary Sugar Donor
GT1 UDP-dependent glycosyltransferases (UGTs)Biosynthesis of secondary metabolites (e.g., flavonoids), detoxificationUDP-glucose, UDP-galactose, UDP-xylose, etc. cazypedia.orgnih.gov
GT2 Cellulose SynthaseSynthesis of cellulose (β-1,4-glucan chains)UDP-glucose nih.gov
GT3 / GT5 Glycogen SynthaseSynthesis of glycogen (α-1,4-glucan chains)UDP-glucose (GT3) / ADP-glucose (GT5) wikipedia.org
GT4 Sucrose SynthaseReversible synthesis and cleavage of sucroseUDP-glucose researchgate.net

UDP-glucose Dehydrogenase (UGDH)

Uridine (B1682114) diphosphate (B83284) (UDP)-glucose dehydrogenase (UGDH) is a crucial enzyme found across prokaryotes and eukaryotes that catalyzes the conversion of UDP-glucose to UDP-glucuronic acid (UDP-GlcUA). nih.govoncotarget.com This reaction is a key step in various metabolic pathways, including the synthesis of glycosaminoglycans like hyaluronan, heparin, and chondroitin (B13769445) sulfate (B86663), which are essential components of the extracellular matrix. nih.govnih.gov In plants, the product UDP-GlcUA is a precursor for hemicellulose and pectin (B1162225), vital for cell wall structure. nih.govfrontiersin.org

Enzymatic Mechanism and Cofactor Requirements (NAD+)

The reaction is initiated by the transfer of a hydride from the C6 of UDP-glucose to the first molecule of NAD+, forming an aldehyde intermediate (UDP-α-D-gluco-hexodialdose) and NADH. nih.govoncotarget.com This is followed by a nucleophilic attack on the newly formed aldehyde by a highly conserved cysteine residue in the enzyme's active site. nih.govebi.ac.uk This attack results in the formation of a covalent thiohemiacetal intermediate. nih.govnih.gov The thiohemiacetal then undergoes a second oxidation step, where a second NAD+ molecule accepts another hydride, leading to the formation of a thioester intermediate and a second molecule of NADH. nih.govnih.gov The final step is the irreversible hydrolysis of the thioester, which releases the product, UDP-glucuronic acid, and regenerates the free enzyme for the next catalytic cycle. nih.gov The requirement for NAD+ as a cofactor is absolute; it acts as the electron acceptor in both oxidation steps. nih.govfrontiersin.orgwikipedia.org

Structural Analysis of UGDH-Ligand Complexes

The structural biology of UGDH has been significantly advanced by X-ray crystallography of the enzyme in its apo form and in complex with various ligands, including its substrate (UDP-glucose), product (UDP-GlcUA), and cofactors (NAD+ and NADH). nih.govresearchgate.net Human UGDH (hUGDH) typically exists as a homodimer which further assembles into a functional disc-shaped trimer of homodimers, forming a hexamer. nih.govnih.gov Prokaryotic versions of the enzyme, however, often exist as simpler dimers. nih.gov

Each subunit of the enzyme is composed of two distinct α/β domains: an N-terminal domain responsible for binding the NAD+ cofactor and a C-terminal domain that primarily binds the UDP-sugar substrate. nih.govebi.ac.uk The active site is situated in the cleft between these two domains. nih.govresearchgate.net

Binding of the substrate and cofactor induces a significant conformational change. nih.govresearchgate.net Upon formation of the ternary complex (enzyme, UDP-glucose, and NAD+), the N-terminal domain undergoes a rigid-body movement, closing the interdomain cleft. nih.govresearchgate.net This "domain closure" sequesters the substrate and cofactor within the active site, shielding them from the solvent and positioning them optimally for the catalytic reaction. nih.gov The binding pocket for UDP-glucose is constructed from amino acids from both domains, with the C-terminal domain anchoring the UMP portion and the N-terminal domain interacting with the glucose-1-phosphate part of the substrate. nih.gov Key residues, such as a conserved cysteine (Cys276 in hUGDH), function as the catalytic nucleophile, and an aspartate residue (Asp280) is involved in activating a water molecule for the final hydrolytic step. researchgate.netrcsb.org

PDB CodeOrganismDescriptionKey Structural Features
2Q3E Homo sapienshUGDH in complex with UDP-glucose and NADHReveals the closed conformation of the active site cleft upon ligand binding. nih.gov
2QG4 Homo sapienshUGDH in complex with UDP-glucuronic acid and NAD+Shows the enzyme bound to its product, illustrating the post-catalytic state. nih.gov
3TDK Homo sapienshUGDH in complex with UDP-glucoseShows an open hexamer conformation, suggesting conformational flexibility relevant to the reaction cycle. rcsb.org

Other Key Enzymes (e.g., Glycogen Synthase, Cellulose Synthase, Sucrose Synthase)

Beyond UGDH, UDP-glucose is a central substrate for a multitude of other critical enzymes involved in carbohydrate metabolism and the synthesis of structural polymers. These include glycogen synthase, which is responsible for energy storage in animals and fungi; cellulose synthase, which synthesizes the primary structural component of plant cell walls; and sucrose synthase, which plays a pivotal role in plant carbon allocation.

Active Site Architecture and UDP-glucose Binding

The active sites of these enzymes, while distinct, share the common feature of a binding pocket specifically evolved to recognize and orient UDP-glucose for catalysis.

Cellulose Synthase (CESA): Plant cellulose synthases (CESAs), members of the GT2 family, polymerize UDP-glucose into β-1,4-glucan chains. nih.gov The catalytic domain of CESA also features a GT-A fold core. nih.gov Structural studies of the catalytic domain of Arabidopsis thaliana CESA3 show that the UDP-glucose substrate binds in a hydrophilic pocket. nih.govnih.gov The positioning of the UDP-glucose molecule is crucial, with the uridine nucleoside being well-ordered and deeply embedded in its binding pocket. nih.gov This precise orientation brings the glucose moiety into proximity with the growing glucan chain, facilitating the processive addition of new glucose units into what will become a crystalline microfibril. nih.govwikipedia.org

Sucrose Synthase (SuSy): Sucrose synthase (GT4 family) catalyzes the reversible reaction between UDP-glucose and fructose to produce sucrose and UDP. nih.govfrontiersin.org The structure of Arabidopsis thaliana sucrose synthase 1 (AtSus1) reveals two Rossmann-fold domains designated GT-B(D) for the nucleotide sugar donor (UDP-glucose) and GT-B(A) for the sugar acceptor (fructose). acs.org In the complex with UDP-glucose, potential hydrogen bonds are formed between the protein and the ligand, holding it in place for the reaction with fructose. nih.gov The reaction proceeds through a stabilized oxocarbenium phosphate ion pair intermediate, and the precise positioning of UDP-glucose relative to fructose dictates the direction of the reversible reaction. nih.gov

Regulation and Signaling Pathways Involving Udp Glucose

Regulation of UDP-glucose Levels and Flux in Cellular Metabolism

The maintenance of appropriate UDP-glucose levels is crucial for homeostasis. This is achieved through intricate control of its biosynthetic enzymes at multiple levels, from gene expression to direct modulation of enzyme activity.

The synthesis of UDP-glucose is primarily catalyzed by three classes of enzymes: UDP-glucose pyrophosphorylase (UGPase), UDP-sugar pyrophosphorylase (USPase), and, in plants, sucrose (B13894) synthase (SuSy). frontiersin.org The expression of the genes encoding these enzymes is finely regulated in response to developmental cues and environmental stimuli. frontiersin.orgnih.gov

In plants like Arabidopsis, the gene for UGPase (Ugp) is significantly upregulated by the presence of sucrose and by exposure to low temperatures. researchgate.net This transcriptional control is part of a broader network of crosstalk between signaling pathways that respond to sugars, phosphate (B84403) availability, phytohormones, and various stresses. researchgate.net Studies in Arabidopsis have shown that the cold-induced upregulation of the UGPase gene is independent of the hormone abscisic acid (ABA). nih.gov Furthermore, the availability of phosphate also influences the gene expression, protein levels, and enzymatic activity of UGPase. diva-portal.org

Post-translational modifications (PTMs) add another layer of regulation to UDP-glucose biosynthetic enzymes, modulating their activity, stability, and interactions. numberanalytics.comresearchgate.net Plant UGPase is known to undergo several PTMs, including phosphorylation, N-glycosylation, and acetylation, although the precise functional roles of these modifications are still being elucidated. researchgate.netfrontiersin.org In contrast, sucrose synthase (SuSy) is well-known to be regulated by phosphorylation, which affects its subcellular localization and activity. researchgate.net Regulation also occurs through oligomerization, where the UGPase monomer is the active form. nih.govwikipedia.org In animals, the control of UGPase activity is primarily managed at the genetic level through the regulation of transcription and translation, while in yeast, it is regulated by phosphorylation. wikipedia.org

Enzyme Organism/System Transcriptional Control Post-Translational Control
UGPase Plants (Arabidopsis, Poplar)Upregulated by sucrose, low temperature, and phosphate status. researchgate.netnih.govdiva-portal.orgPhosphorylation, N-glycosylation, acetylation, oligomerization. nih.govresearchgate.netfrontiersin.org
AnimalsPrimarily genetic (transcription/translation). wikipedia.orgNot a primary mechanism.
YeastNot a primary mechanism.Phosphorylation by PAS kinase. wikipedia.org
USPase Plants (Arabidopsis)Gene silencing via miRNA reduces transcripts. nih.govEvidence suggests possible PTMs (different molecular mass forms observed). researchgate.net
SuSy PlantsSubject to fine regulation. frontiersin.orgPhosphorylation affects localization and activity. researchgate.net

Direct regulation of enzyme activity by metabolites provides a rapid mechanism to adjust UDP-glucose production to meet immediate cellular demands. UDP-glucose itself acts as a feedback inhibitor of UGPase, a classic mechanism where the product of a pathway inhibits an early step, preventing its own over-accumulation. numberanalytics.comwikipedia.orgnumberanalytics.com

UGPase is also subject to allosteric regulation by other molecules. It is allosterically activated by glucose-1-phosphate and its precursor, glucose-6-phosphate, which increases the enzyme's affinity for its substrates. numberanalytics.comnumberanalytics.com Conversely, pyrophosphate (PPi), the other product of the UGPase reaction, can inhibit the enzyme by competing with the substrate UTP for binding to the active site. numberanalytics.com

Enzyme Regulator Type of Regulation Effect
UGPase UDP-glucoseFeedback InhibitionDecreases enzyme activity. numberanalytics.comwikipedia.orgnumberanalytics.com
Glucose-1-phosphateAllosteric ActivationIncreases enzyme activity. numberanalytics.com
Glucose-6-phosphateAllosteric ActivationIncreases enzyme affinity for glucose-1-phosphate. numberanalytics.com
Pyrophosphate (PPi)Competitive InhibitionCompetes with UTP, decreasing enzyme activity. numberanalytics.com
UDP-sugar Pathways UDP-xyloseFeedback InhibitionInhibits its own synthesis and that of UDP-rhamnose from UDP-glucose. researchgate.net
UDP-rhamnoseFeedback InhibitionInhibits its own synthesis from UDP-glucose. researchgate.net

UDP-glucose as a Metabolic Signal

Beyond its intracellular metabolic roles, UDP-glucose functions as an extracellular signaling molecule, particularly in animals, and its levels are increasingly recognized as having signaling implications in plants.

In animals, extracellular UDP-glucose is a well-established ligand for the G-protein coupled receptor (GPCR) known as P2Y14. frontiersin.orgnih.govnih.gov Cells can release UDP-glucose into the extracellular space, both constitutively and in response to stimuli like mechanical stress. nih.gov This released UDP-glucose can then act in an autocrine or paracrine fashion to activate P2Y14 receptors on the same or neighboring cells. nih.gov

Activation of the P2Y14 receptor by UDP-glucose has been implicated in a variety of physiological and pathological processes, particularly those involving inflammation and immune responses. researchgate.net For example, the UDP-glucose/P2Y14 signaling axis can exacerbate neuronal apoptosis following subarachnoid hemorrhage, promote eosinophil-dependent intestinal inflammation, and amplify allergen-induced airway eosinophilia in asthma. ahajournals.orgoup.comjci.orgnih.govnih.gov When cells are damaged, they release UDP-glucose, which can act as a damage-associated molecular pattern (DAMP) to trigger inflammatory responses via P2Y14. ahajournals.orgresearchgate.net

In plants, while a specific receptor analogous to P2Y14 has not yet been identified, the concentration of UDP-glucose is clearly linked to major developmental processes and cell fate decisions. frontiersin.orgnih.gov Reduced levels of UDP-glucose result in abnormal growth in both vegetative and reproductive tissues, a phenotype that can be rescued by the external application of UDP-glucose. frontiersin.orgnih.gov Conversely, plants engineered for increased biomass accumulation show upregulation of genes involved in UDP-glucose production. frontiersin.orgnih.gov UGPase deficiency has been shown to cause growth inhibition, developmental problems, and male sterility due to impaired callose deposition in pollen. researchgate.net

The level of UDP-glucose is also a critical determinant in programmed cell death (PCD), an essential process for development and defense against pathogens. acs.orgnih.gov Studies in Arabidopsis have identified UGPase (specifically UGP1) as a novel regulator of PCD. acs.orgnih.govresearchgate.net Excessive accumulation of UDP-glucose, whether endogenous or from external application, can induce PCD. frontiersin.orgnih.govnih.gov In contrast, plants with decreased UDP-glucose levels become insensitive to pathogen-induced PCD, highlighting the molecule's central role in mediating this critical stress response. frontiersin.orgnih.govnih.gov

Interplay with Other Signaling Pathways (e.g., Stress Responses, Nutrient Sensing)

The regulation and signaling functions of UDP-glucose are deeply integrated with other major cellular signaling networks, allowing for a coordinated response to both internal and external cues.

This molecule sits (B43327) at the crossroads of primary metabolism and stress responses. In plants, UDP-glucose levels are directly linked to responses to abiotic stresses like cold and phosphate starvation, as evidenced by the transcriptional regulation of UGPase. researchgate.netnih.gov Its role in mediating pathogen-induced PCD is a clear example of its integration into biotic stress signaling. frontiersin.orgnih.gov In animals, the release of UDP-glucose from damaged cells and its activation of the P2Y14 receptor firmly place it within the DAMP signaling pathway, which alerts the immune system to tissue injury. ahajournals.orgresearchgate.net

UDP-glucose metabolism is also intertwined with nutrient-sensing pathways. In plants, the synthesis of trehalose-6-phosphate (B3052756) (T6P), a crucial sugar signal that reflects the plant's carbon status, is directly dependent on UDP-glucose. oup.com T6P levels are correlated with sucrose availability, thus linking the UDP-glucose pool to the central nutrient-sensing machinery that controls growth and development. oup.com In a broader context, the hexosamine biosynthetic pathway (HBP), which uses glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), is a well-established nutrient sensor in all eukaryotes. nih.gov Flux through the HBP integrates signals from glucose, amino acid, and fatty acid metabolism to control protein O-GlcNAcylation, a PTM that regulates numerous cellular processes, including stress responses. nih.govmdpi.com The endoplasmic reticulum (ER) stress response, often triggered by nutrient deprivation, can also be influenced by these pathways. nih.gov

Compartmentalization of UDP-glucose Metabolism and Transport

The metabolic pathways involving Uridine (B1682114) Diphosphate-glucose (UDP-glucose) are intricately organized within the cell, a phenomenon known as compartmentalization. This spatial separation of synthesis, transport, and utilization allows for precise regulation and allocation of UDP-glucose for various essential cellular processes. The primary synthesis of UDP-glucose occurs in the cytosol, from which it is then transported into the lumen of organelles like the endoplasmic reticulum (ER) and the Golgi apparatus to serve as a precursor for glycosylation reactions. nih.govnih.gov

The synthesis of UDP-glucose from glucose-1-phosphate and UTP is catalyzed by the enzyme UDP-glucose pyrophosphorylase (UGPase). nih.govnih.gov While UGPase is predominantly a cytosolic enzyme in many organisms, its subcellular localization can vary, highlighting diverse metabolic adaptations. nih.govnih.gov For instance, in the protozoan parasite Trypanosoma brucei, the enzyme responsible for UDP-glucose formation, TbUGP, is located in the glycosomes, which are peroxisome-like organelles. nih.gov In the marine diatom Phaeodactylum tricornutum, two distinct UGPases have been identified: UGP1, which is located in the cytosol, and UGP2, found in the chloroplasts. nih.gov This differential localization suggests specific roles for UDP-glucose pools within these compartments, with cytosolic UGP1 participating in chrysolaminarin biosynthesis and the chloroplast-localized UGP2 being involved in the synthesis of sulfoquinovosyldiacylglycerol (SQDG) in addition to chrysolaminarin. nih.gov

Once synthesized in the cytosol, UDP-glucose must be transported across the membranes of the ER and Golgi apparatus to be utilized in glycosylation pathways. nih.gov This transport is mediated by a family of specific nucleotide sugar transporters (NSTs), which are typically antiporters. nih.gov These transporters facilitate the translocation of cytosolic UDP-sugars into the lumen of these organelles in exchange for a luminal nucleoside monophosphate, such as uridine monophosphate (UMP). nih.govnih.gov This antiport mechanism is crucial for maintaining the supply of sugar donors for the synthesis of glycoproteins, glycolipids, proteoglycans, and glycosaminoglycans. nih.govnih.gov

Research in Saccharomyces cerevisiae (yeast) has provided direct evidence for a dedicated UDP-glucose transport system into the ER. nih.govnih.gov Studies using ER-containing microsomes demonstrated that this transport is a saturable, temperature-dependent process. nih.gov The transport was also shown to be highly specific, as other nucleotide sugars like UDP-N-acetylglucosamine did not compete for the transporter. nih.govnih.gov In mammalian cells, the transport of UDP-glucose and other UDP-sugars into the ER and Golgi is essential for functions ranging from protein folding to the synthesis of complex glycans. nih.gov The lumen of these organelles can accumulate nucleotide sugars at concentrations up to 20 times higher than in the cytosol. nih.gov

The compartmentalization of UDP-glucose metabolism is therefore a critical regulatory feature, ensuring that this key metabolite is available at the right place and time for a multitude of biosynthetic pathways essential for cell structure and function.

Research Findings on UDP-glucose Metabolism and Transport

The following tables summarize key research findings regarding the enzymes and transporters involved in the compartmentalization of UDP-glucose.

Table 1: Subcellular Localization of Key Proteins in UDP-glucose Metabolism

ProteinOrganism/Cell TypeSubcellular LocationFunctionCitations
UGPase (UDP-glucose pyrophosphorylase) General EukaryotesCytosolSynthesis of UDP-glucose nih.gov
TbUGP Trypanosoma bruceiGlycosomeSynthesis of UDP-glucose nih.gov
UGP1 Phaeodactylum tricornutumCytosolChrysolaminarin biosynthesis, antioxidant capacity nih.gov
UGP2 Phaeodactylum tricornutumChloroplastChrysolaminarin and SQDG biosynthesis nih.gov
UGDH (UDP-glucose dehydrogenase) General EukaryotesCytosolConverts UDP-glucose to UDP-glucuronate nih.gov
Nucleotide Sugar Transporters (NSTs) Mammalian CellsEndoplasmic Reticulum, Golgi ApparatusTransport UDP-sugars into lumen, UMP out nih.govnih.gov
UDP-glucose Transporter Saccharomyces cerevisiaeEndoplasmic ReticulumTransports UDP-glucose into ER lumen nih.govnih.gov

Table 2: Kinetic Properties of the ER UDP-glucose Transporter in Saccharomyces cerevisiae

ParameterReported ValueExperimental SystemCitations
Apparent Km 4.6 µMRat liver ER nih.gov
Apparent Km 46 µMER-containing microsomes nih.gov
Vmax 200 pmol/mg protein/3 minER-containing microsomes nih.gov

Comparative Biochemistry and Evolutionary Perspectives of Udp Glucose Metabolism

Diversity of UDP-glucose Pathways Across Domains of Life (Prokaryotes, Eukaryotes)

The synthesis and utilization of UDP-glucose, while universally important, exhibit significant diversity in the metabolic strategies employed by prokaryotes (Bacteria and Archaea) and eukaryotes. wikipedia.org The core reaction for UDP-glucose synthesis is catalyzed by UDP-glucose pyrophosphorylase (UGPase), which reversibly converts glucose-1-phosphate (G1P) and UTP into UDP-glucose and pyrophosphate. frontiersin.orgnih.gov This enzyme is found in all domains of life. frontiersin.orgnih.gov

Prokaryotes: Prokaryotes display a greater metabolic diversity in generating precursors for UDP-glucose. juniperpublishers.com For instance, some Archaea utilize modified versions of the Embden-Meyerhof-Parnas (EMP) and Entner-Doudoroff (ED) pathways for glucose degradation, which differ from the classical pathways found in many bacteria and eukaryotes. juniperpublishers.comnih.gov In Escherichia coli, the synthesis of UDP-glucose is primarily handled by the enzyme encoded by the galU gene. frontiersin.org This bacterium also possesses a second gene, galF, which encodes a protein with high sequence identity to GalU but with significantly lower catalytic activity, representing a fascinating case of evolutionary enzyme inactivation. frontiersin.org UDP-glucose in prokaryotes is a central hub, channeling glucose into the synthesis of essential cell envelope components like lipopolysaccharides (LPS), capsules, and osmoprotectants such as trehalose (B1683222). nih.govresearchgate.net

Eukaryotes: In eukaryotes, the pathways leading to UDP-glucose are more conserved. In plants, UDP-glucose can be synthesized not only by UGPase but also by sucrose (B13894) synthase (SuSy), which reversibly converts sucrose and UDP into UDP-glucose and fructose. researchgate.net This provides a direct link between the primary transport sugar, sucrose, and the pool of activated glucose. Eukaryotic cells also exhibit distinct biosynthetic routes for downstream products. For example, the pathway for UDP-N-acetylglucosamine (UDP-GlcNAc), a derivative of UDP-glucose, differs between prokaryotes and eukaryotes, with unique enzymes like phosphoglucosamine mutase (GlmM) and glucosamine-1-phosphate acetyltransferase (GlmU) being specific to prokaryotes.

The table below summarizes the key differences in UDP-glucose synthesis pathways.

Organism-Specific Roles and Specializations (e.g., Plant Cell Wall vs. Animal Glycogen)

The utilization of UDP-glucose is highly specialized depending on the organism's structural and metabolic needs. This divergence is most evident when comparing the major carbohydrate storage and structural polymers in different kingdoms.

Plants: In the plant kingdom, UDP-glucose is of paramount importance for both primary and secondary metabolism. It is the direct precursor for the synthesis of sucrose, the main sugar transported throughout the plant, and trehalose-6-phosphate (B3052756), a critical signaling molecule. frontiersin.org Critically, UDP-glucose is the essential building block for major cell wall polysaccharides, including cellulose (B213188), hemicellulose, and callose. frontiersin.orgnih.govnih.gov Enzymes such as UDP-glucose dehydrogenase (UGD) play a vital role by converting UDP-glucose to UDP-glucuronic acid, a precursor for the pentose (B10789219) sugars (xylose and arabinose) required for hemicellulose and pectin (B1162225) synthesis. nih.govnih.govresearchgate.net

Animals: In animals, UDP-glucose serves as the activated glucose donor for the synthesis of glycogen (B147801), a branched polymer of glucose that functions as the primary short-term energy reserve in the liver and muscles. numberanalytics.comyoutube.comnih.gov The process of glycogenesis involves the transfer of glucose from UDP-glucose to a growing glycogen chain, a reaction catalyzed by glycogen synthase. nih.govyoutube.com Beyond glycogen, UDP-glucose is a precursor for UDP-galactose and UDP-glucuronic acid. youtube.com These are essential for the synthesis of proteoglycans, glycoproteins (via glycosylation), and for detoxification processes where glucuronic acid is conjugated to various molecules to increase their water solubility and facilitate excretion. nih.govebi.ac.uk

Fungi: Fungal cell walls are distinct from those of plants and require UDP-glucose for the synthesis of essential components. UDP-glucose 4-epimerase, for instance, converts UDP-glucose to UDP-galactose, which is vital for producing galactose-containing polysaccharides necessary for hyphal formation and adhesion in fungi like Aspergillus nidulans.

Bacteria: In bacteria, UDP-glucose is a crucial precursor for various components of the cell envelope. nih.gov It is required for the biosynthesis of the O-antigen of lipopolysaccharides (LPS) and capsular polysaccharides, which are major surface structures in Gram-negative bacteria that often act as virulence factors. researchgate.netresearchgate.net In E. coli, UDP-glucose also acts as an intracellular sensor of nutrient availability, linking central metabolism to cell division. researchgate.net

The following table highlights the specialized roles of UDP-glucose across different organisms.

Evolutionary Conservation and Divergence of UDP-glucose Utilizing Enzymes

The enzymes that synthesize and utilize UDP-glucose show a complex pattern of evolutionary conservation and divergence, reflecting both the ancient origin of these pathways and their adaptation to specific physiological roles.

UDP-glucose Pyrophosphorylase (UGPase): Interestingly, prokaryotic and eukaryotic UGPases are considered evolutionarily unrelated, despite catalyzing the same reaction. nih.govresearchgate.net The sequence similarity between them is very low (around 8%), suggesting a case of convergent evolution where different protein scaffolds evolved to perform the same essential function. researchgate.net Within eukaryotes, plant UGPases show remarkable conservation, with phylogenetic analyses dividing them into distinct clades such as UGP-A and UGP-B, which may have diverged early or evolved independently for distinct developmental roles. nih.govresearchgate.net A study comparing UGPases from 11 different species, including bacteria, fungi, plants, and animals, revealed significant variations in their kinetic properties and temperature optima, highlighting functional divergence. nih.govportlandpress.comresearchgate.net

UDP-glucose Dehydrogenase (UGD): UGD enzymes are found in bacteria, eukaryotes, and even archaea. nih.govuminho.pt Phylogenetic analysis of UGDs from various species divides them into distinct evolutionary groups, such as prokaryotic groups I and II and a eukaryotic group. uminho.pt This indicates a common ancestry followed by divergence. In plants like cotton, the UGD gene family exhibits conserved gene structures and protein domains, suggesting a stable evolutionary pattern within the plant lineage. nih.gov However, gene duplication events have led to functional divergence, as seen in Pseudomonas aeruginosa, where two different UGD enzymes play distinct physiological roles. researchgate.net

UDP-glycosyltransferases (UGTs): This vast superfamily of enzymes uses UDP-sugars, primarily UDP-glucose in plants and insects, to glycosylate a wide range of substrates. nih.govpnas.orgnih.gov The UGT superfamily is defined by a conserved signature sequence, yet it has diverged into numerous families and subfamilies across animals, plants, and bacteria. ebi.ac.uknih.gov This evolutionary radiation has enabled organisms to develop specialized detoxification systems and biosynthetic pathways. In insects, for instance, the gain and loss of specific UGT genes are key determinants of their ability to feed on different host plants by detoxifying plant-specific chemical defenses. pnas.org

The table below summarizes key evolutionary features of these enzyme families.

Q & A

What are the primary enzymatic methods for synthesizing UDPG sodium salt in vitro, and how do their efficiencies compare?

This compound can be synthesized via two main enzymatic approaches: immobilized enzyme systems and whole-cell catalysis .

  • Immobilized enzyme systems (e.g., trehalose glycosyltransferase) enable batch reactions with high reproducibility. For example, ultrafiltration-immobilized enzymes achieve ~10% yield per batch over 19 cycles due to enzyme stability and reusability .
  • Whole-cell catalysis leverages intracellular enzyme cascades (e.g., glucose-1-phosphate conversion via UDPG pyrophosphorylase) to bypass costly UDPG purification. This method reduces costs by 30–50% compared to purified enzyme systems .
    Efficiency depends on enzyme expression levels and substrate channeling. Proteomic analysis (e.g., LC-MS) is critical for optimizing pathway flux .

How does this compound function as a glycosyl donor in cellobiose synthesis, and what experimental evidence supports its dominance over other nucleotide sugars?

UDPG is the primary glycosyl donor for intracellular cellobiose synthesis in Rhizopus stolonifer. Key evidence includes:

  • Knockout mutants lacking UDPG synthesis (Δugpggp) showed undetectable cellobiose-linked cellulose activity. GDPG partially compensates but yields <20% of wild-type activity .
  • Structural studies (e.g., alanine scanning mutagenesis) identified Asp210 and Asp300 in cellobiose synthase as critical residues for UDPG binding .
    Methodologically, HPLC quantification (retention time: UDPG = 10.46 min, UDP = 11.75 min) and gene disruption assays are used to validate donor specificity .

What metabolic engineering strategies enhance UDPG accumulation in microbial systems?

  • Overexpression of UDPG pyrophosphorylase (GalU) : In E. coli, galU overexpression increased UDPG levels by 8-fold, directly enhancing glycoconjugate synthesis .
  • Downregulation of competing pathways : Silencing trehalose-6-phosphate synthase (TPS) in Saccharomyces cerevisiae reduced UDPG diversion to trehalose, boosting UDPG pools by 35% .
  • Cofactor balancing : ATP regeneration systems (e.g., polyphosphate kinases) improve UTP availability for UDPG synthesis .
    Proteomic profiling and 13C metabolic flux analysis are essential for identifying bottlenecks .

How can researchers resolve contradictions in UDPG-dependent glycosylation efficiency across different cell types?

Discrepancies arise from:

  • Cell-type-specific enzyme complexes : For example, plasmodesmata-located proteins (PDLPs) in plants require UDPG from the CINV pathway, while non-PDLP systems use alternative routes .
  • Subcellular compartmentalization : UDPG localization (e.g., cytosol vs. ER) affects accessibility. Subcellular fractionation paired with UDPG-specific biosensors can map spatial availability .
  • Species-specific enzyme kinetics : Compare Km values (e.g., UDPG pyrophosphorylase in Lactococcus vs. E. coli) using Michaelis-Menten assays .

What advanced analytical techniques quantify this compound in complex biological matrices?

  • HPLC with UV/RI detection : Resolves UDPG (retention time: 10.46 min) from UDP and other nucleotides. Requires ion-pairing reagents (e.g., tetrabutylammonium phosphate) for peak separation .
  • Enzymatic coupled assays : UDPG dehydrogenase converts UDPG to UDP-glucuronic acid, measurable via NADH absorbance at 340 nm .
  • LC-MS/MS : Quantifies UDPG using m/z 565.1→323.1 (negative ion mode) with isotope-labeled internal standards (e.g., 13C-UDPG) .

Why is this compound critical for cellulose biosynthesis in plants, and how is this pathway regulated?

UDPG is the direct precursor for cellulose synthase (CesA), which polymerizes β-1,4-glucan chains. Key regulatory mechanisms include:

  • UGPase activity : Converts glucose-1-phosphate to UDPG. In Arabidopsis, UGPase mutants show 60% reduced cellulose content .
  • Sucrose synthase (SuSy) : Channels sucrose-derived UDPG to CesA complexes. Co-immunoprecipitation confirms SuSy-CesA interactions in secondary cell walls .
    Live-cell imaging with fluorescent UDPG analogs (e.g., UDPG-Atto550) tracks real-time delivery to CesA sites .

How do bacterial pathogens exploit this compound for virulence, and what therapeutic implications exist?

  • Capsular polysaccharide synthesis : In Streptococcus pneumoniae, UDPG:PP (GalU) mutants exhibit 90% reduced capsule production and 5-fold lower survival in macrophages .
  • Biofilm formation : Pseudomonas aeruginosa requires UDPG for alginate biosynthesis. GalU inhibitors reduce biofilm biomass by 70% in vitro .
    GalU-targeted inhibitors (e.g., substrate analogs) are under investigation, validated via mouse infection models and phagocytosis assays .

What experimental approaches validate this compound stability under varying storage conditions?

  • Long-term stability : Store at −20°C in lyophilized form; avoid freeze-thaw cycles (≤3 cycles recommended). HPLC purity checks post-storage confirm degradation <5% over 12 months .
  • In-solution stability : At pH 7.4 and 25°C, UDPG degrades by 15% in 24 hours. Use chelating agents (e.g., EDTA) to mitigate metal-catalyzed hydrolysis .

How can researchers mitigate batch-to-batch variability in this compound for reproducible assays?

  • QC protocols : Require vendors to provide HPLC chromatograms (purity ≥95%), MS validation (m/z 565.1), and endotoxin levels (<0.1 EU/mg) .
  • In-house normalization : Pre-test UDPG activity via glycosyltransferase-coupled assays (e.g., anthocyanin glucosylation) to adjust concentrations .

What emerging technologies enable cell-free UDPG utilization for synthetic biology applications?

  • Multi-enzyme cascades : Combine sucrose synthase (SuSy), UDPG dehydrogenase, and glycosyltransferases in vitro to synthesize rare glycoconjugates (e.g., rebaudioside M) with 85% yield .
  • Enzyme co-immobilization : Co-immobilize GalU and glycosyltransferases on silica nanoparticles, achieving 12-hour operational stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.